2Deoxymugineic Acid
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Overview
Description
2-Deoxymugineic acid is a phytosiderophore, a type of molecule secreted by plants to facilitate the uptake of iron from the soil. It is particularly significant in graminaceous plants, such as barley and rice, where it plays a crucial role in iron acquisition under iron-deficient conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Deoxymugineic acid can be synthesized in vitro from L-methionine and nicotianamine using a cell-free system derived from the root tips of iron-deficient barley. The reactions require an amino group acceptor (e.g., 2-oxoglutarate, pyruvate, or oxalacetic acid) and a reductant (e.g., NADH or NADPH). The optimal pH for the biosynthetic activity is around 9 .
Industrial Production Methods: While industrial production methods for 2-deoxymugineic acid are not extensively documented, the biosynthesis in plants involves the conversion of nicotianamine to 2-deoxymugineic acid through the action of specific enzymes such as nicotianamine aminotransferase and deoxymugineic acid synthase .
Chemical Reactions Analysis
Types of Reactions: 2-Deoxymugineic acid undergoes various chemical reactions, including oxidation and chelation. One notable reaction is its conversion to mugineic acid through the action of 2-deoxymugineic acid 2-dioxygenase, which involves the incorporation of oxygen .
Common Reagents and Conditions:
Major Products:
Mugineic Acid: Formed through the oxidation of 2-deoxymugineic acid.
Metal Complexes: Formed through chelation with metal ions such as iron, copper, and zinc.
Scientific Research Applications
2-Deoxymugineic acid has several scientific research applications:
Mechanism of Action
2-Deoxymugineic acid exerts its effects primarily through its ability to chelate metal ions. In plants, it is secreted by roots into the rhizosphere, where it binds to ferric iron (Fe3+), forming a stable complex that can be taken up by the plant. The molecular targets include ferric iron, and the pathways involved are those related to iron uptake and transport .
Comparison with Similar Compounds
2-Deoxymugineic acid is part of the mugineic acid family of phytosiderophores. Similar compounds include:
Mugineic Acid: The oxidized form of 2-deoxymugineic acid.
Nicotianamine: A precursor in the biosynthesis of 2-deoxymugineic acid.
Uniqueness: 2-Deoxymugineic acid is unique due to its specific role in iron uptake in graminaceous plants and its ability to form stable complexes with a variety of metal ions, making it highly effective in iron acquisition under iron-deficient conditions .
Properties
Molecular Formula |
C12H20N2O7 |
---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
(2S)-1-[(2R,3S)-3-carboxy-3-(3-carboxypropylamino)-2-hydroxypropyl]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C12H20N2O7/c15-8(6-14-5-3-7(14)11(18)19)10(12(20)21)13-4-1-2-9(16)17/h7-8,10,13,15H,1-6H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8+,10-/m0/s1 |
InChI Key |
WLLINEYHMTWOHL-XKSSXDPKSA-N |
Isomeric SMILES |
C1CN([C@@H]1C(=O)O)C[C@H]([C@@H](C(=O)O)NCCCC(=O)O)O |
Canonical SMILES |
C1CN(C1C(=O)O)CC(C(C(=O)O)NCCCC(=O)O)O |
Origin of Product |
United States |
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